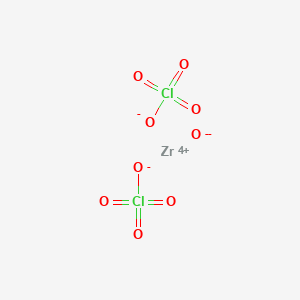![molecular formula C9H20O5Si B13746803 Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane](/img/structure/B13746803.png)
Trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TRIMETHOXY[1-METHYL-2-(OXIRANYLMETHOXY)ETHYL]-SILANE: is an organosilicon compound with the molecular formula C9H20O5Si and a molecular weight of 236.34 g/mol . This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of TRIMETHOXY[1-METHYL-2-(OXIRANYLMETHOXY)ETHYL]-SILANE involves the reaction of silicon-based compounds with organic reagents. One common method includes the reaction of silicon with alcohols in the presence of a catalyst. This reaction typically occurs in a solvent and requires a catalytically effective amount of a direct synthesis catalyst and a catalyst promoter .
Industrial Production Methods: Industrial production of this compound often involves a fixed bed reactor where silicon powder and a nano-copper catalyst mixture are used. The synthesis is simple and convenient, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: TRIMETHOXY[1-METHYL-2-(OXIRANYLMETHOXY)ETHYL]-SILANE undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water to form silanols and methanol.
Condensation: Silanols formed from hydrolysis can further condense to form siloxane bonds.
Polymerization: The compound can participate in polymerization reactions to form silane coupling agents.
Common Reagents and Conditions:
Hydrolysis: Water is the primary reagent, and the reaction can occur under mild conditions.
Condensation: This reaction typically requires an acidic or basic catalyst.
Polymerization: Radical initiators or catalysts are often used to facilitate polymerization.
Major Products:
Silanols: Formed from hydrolysis.
Siloxanes: Formed from condensation.
Silane Coupling Agents: Formed from polymerization.
Scientific Research Applications
Chemistry: In chemistry, TRIMETHOXY[1-METHYL-2-(OXIRANYLMETHOXY)ETHYL]-SILANE is used as a precursor for the synthesis of various silane coupling agents. These agents are essential in enhancing the adhesion between organic and inorganic materials .
Biology and Medicine: The compound is used in the development of biocompatible materials and drug delivery systems. Its ability to form stable bonds with biological molecules makes it valuable in medical research .
Industry: In the industrial sector, the compound is used in the production of coatings, adhesives, and sealants. Its ability to improve the mechanical properties of materials makes it a valuable additive in various industrial applications .
Mechanism of Action
The mechanism of action of TRIMETHOXY[1-METHYL-2-(OXIRANYLMETHOXY)ETHYL]-SILANE involves the formation of siloxane bonds through hydrolysis and condensation reactions. These reactions lead to the formation of stable silane coupling agents that enhance the adhesion between different materials. The molecular targets include hydroxyl groups on surfaces, which react with the silane compound to form strong covalent bonds .
Comparison with Similar Compounds
Trimethoxysilane: Another organosilicon compound with similar applications but different reactivity and properties.
Methoxytrimethylsilane: Used in similar applications but has different molecular structure and reactivity.
Uniqueness: TRIMETHOXY[1-METHYL-2-(OXIRANYLMETHOXY)ETHYL]-SILANE is unique due to its specific molecular structure, which allows it to form stable bonds with a wide range of materials. This makes it particularly valuable in applications requiring strong adhesion and durability .
Properties
Molecular Formula |
C9H20O5Si |
|---|---|
Molecular Weight |
236.34 g/mol |
IUPAC Name |
trimethoxy-[1-(oxiran-2-ylmethoxy)propan-2-yl]silane |
InChI |
InChI=1S/C9H20O5Si/c1-8(5-13-6-9-7-14-9)15(10-2,11-3)12-4/h8-9H,5-7H2,1-4H3 |
InChI Key |
FVSVGVUWLWLJMG-UHFFFAOYSA-N |
Canonical SMILES |
CC(COCC1CO1)[Si](OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



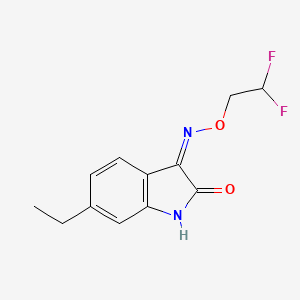
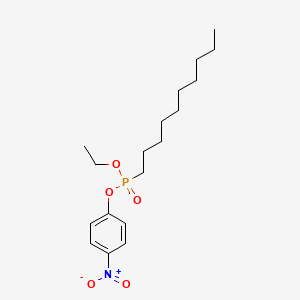

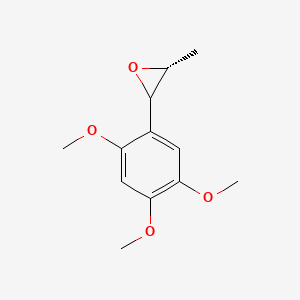
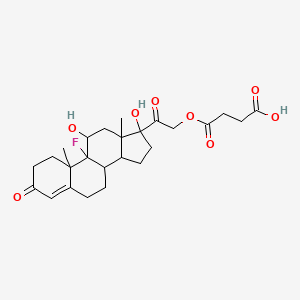
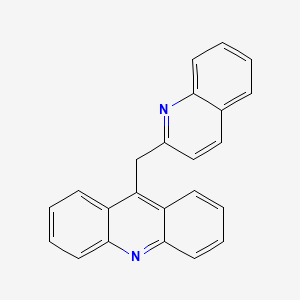
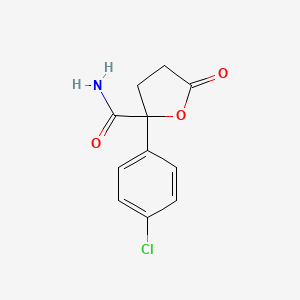
![1-Naphthalenesulfonic acid, 2-[(2-hydroxy-1-naphthalenyl)azo]-](/img/structure/B13746785.png)
![Propanoic acid, 3-[(triphenylmethyl)thio]-, 1,1-dimethylethyl ester](/img/structure/B13746788.png)
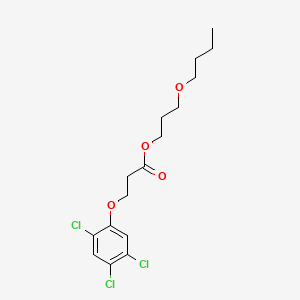
![(Z)-1,1'-[Vinylenebis(thio)]bispropane](/img/structure/B13746799.png)
![Ethanol, 2-[[2-[(2-aminoethyl)amino]ethyl]amino]-, N-(2-hydroxyethyl) deriv.](/img/structure/B13746801.png)
